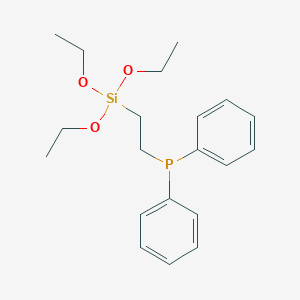

Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Description

Properties

IUPAC Name |

diphenyl(2-triethoxysilylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXCYTXLQJWQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066386 | |

| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18586-39-5 | |

| Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18586-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, diphenyl(2-(triethoxysilyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diphenyl(2-(triethoxysilyl)ethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a bifunctional organosilane-phosphine compound of significant interest in various fields of chemical research and development. Its unique molecular architecture, featuring both a reactive triethoxysilyl group and a coordinating diphenylphosphino moiety, allows for its application as a versatile building block in organic synthesis, materials science, and catalysis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in many common organic solvents but reacts with water due to the presence of hydrolyzable ethoxy groups attached to the silicon atom.[1] The following tables summarize its key physical and identifying properties.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Molecular Formula | C₂₀H₂₉O₃PSi | [2][3] |

| Molecular Weight | 376.5 g/mol | [2] |

| CAS Number | 18586-39-5 | [2][3] |

| Boiling Point | 182 °C | [4] |

| Melting Point | <0 °C | [4] |

| Density | 1.05 g/mL | [4] |

| Refractive Index (20°C, 589 nm) | 1.5390 to 1.5410 | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |

Table 2: Spectroscopic Data (Typical)

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 10H, P(C₆H₅)₂), 3.8 (q, 6H, Si(OCH₂CH₃)₃), 2.0-2.2 (m, 2H, PCH₂), 1.2 (t, 9H, Si(OCH₂CH₃)₃), 0.8-1.0 (m, 2H, CH₂Si) |

| ¹³C NMR (CDCl₃) | δ 137-139 (d, JP-C), 132-134 (d, JP-C), 128-129 (d, JP-C), 128 (s) (aromatic carbons), 58 (s, Si(OCH₂CH₃)₃), 28 (d, JP-C, PCH₂), 18 (s, Si(OCH₂CH₃)₃), 10 (d, JP-C, CH₂Si) |

| ³¹P NMR (CDCl₃) | δ -15 to -20 (s) |

| IR (neat) | 3070-3050 cm⁻¹ (C-H, aromatic), 2975-2885 cm⁻¹ (C-H, aliphatic), 1480, 1435 cm⁻¹ (P-Ph), 1100-1070 cm⁻¹ (Si-O-C), 960 cm⁻¹ (Si-O-C) |

| Mass Spec (EI) | m/z 376 (M⁺), fragments corresponding to loss of ethoxy groups and scission of the ethyl bridge. |

Synthesis

The primary synthetic route to this compound is the hydrosilylation reaction between diphenylphosphine and vinyltriethoxysilane. This reaction is typically catalyzed by a radical initiator or a transition metal complex.

Experimental Protocol: Representative Synthesis

The following is a representative experimental protocol based on the synthesis of analogous compounds.

Reaction:

Procedure:

-

To a stirred solution of vinyltriethoxysilane (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or cyclohexane) under an inert atmosphere (e.g., argon or nitrogen), is added diphenylphosphine (1.0 equivalent).

-

A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added to the reaction mixture.

-

The mixture is then heated to a temperature sufficient to initiate the reaction (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques such as ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Reactivity and Applications

Hydrolysis and Condensation

The triethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol intermediates. These silanols can then undergo condensation to form polysiloxane networks or to functionalize surfaces. This property is key to its use in surface modification and as a coupling agent. The hydrolysis is catalyzed by both acids and bases.

Ligand in Catalysis

The diphenylphosphino group is an excellent ligand for a variety of transition metals, including palladium, platinum, rhodium, and nickel.[1] This allows for the use of this compound in homogeneous catalysis. A prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds and is widely used in pharmaceutical synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in synthetic chemistry and materials science. Its ability to act as both a surface-modifying agent and a transition metal ligand makes it a versatile tool for researchers. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding for professionals engaged in research and development, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical industry.

References

- 1. stanfordchem.com [stanfordchem.com]

- 2. Diphenyl[2-(triethoxysilyl)ethyl]phosphine | C20H29O3PSi | CID 87708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE | 18586-39-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diphenyl(2-(triethoxysilyl)ethyl)phosphine (CAS 18586-39-5), a bifunctional organosilane compound. It details the chemical and physical properties, synthesis, and key applications of this versatile molecule, with a focus on its role in catalysis and materials science. While the compound's utility in drug development is not established in publicly available literature, this guide serves as a foundational resource for researchers interested in its unique chemical attributes and potential applications in various scientific domains.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by the presence of both a diphenylphosphino group and a triethoxysilyl group.[1][2] This dual functionality allows it to act as a ligand for transition metals and as a coupling agent for surface modification.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 18586-39-5[3][4] |

| IUPAC Name | Diphenyl(2-(triethoxysilyl)ethyl)phosphane[3][4] |

| Molecular Formula | C₂₀H₂₉O₃PSi[3][4] |

| Synonyms | 2-(Diphenylphosphino)ethyltriethoxysilane, (Triethoxysilyl)ethyl diphenylphosphine[2][5] |

| InChI Key | HLXCYTXLQJWQFG-UHFFFAOYSA-N[5] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 376.51 g/mol [4] |

| Boiling Point | 182 °C[5] |

| Density | 1.05 g/mL[5] |

| Refractive Index | 1.5384 - 1.5410 (20°C, 589 nm)[2][5] |

| Flash Point | 134 °C[5] |

| Solubility | Soluble in organic solvents; reacts slowly with water.[2][5] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[5] |

Synthesis

The primary synthetic route to this compound is the hydrosilylation of diphenylphosphine with vinyltriethoxysilane. This reaction typically involves a transition metal catalyst, such as a platinum complex (e.g., Karstedt's catalyst) or a rhodium complex.[6][7] The anti-Markovnikov addition of the P-H bond across the vinyl group's double bond is the desired outcome, yielding the target molecule.

Experimental Protocol: General Hydrosilylation Procedure

-

Materials: Diphenylphosphine, vinyltriethoxysilane, hydrosilylation catalyst (e.g., Karstedt's catalyst), anhydrous and deoxygenated solvent (e.g., toluene).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the anhydrous solvent.

-

Add the hydrosilylation catalyst to the solution.

-

Slowly add vinyltriethoxysilane to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques such as ¹H or ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

-

Note: This is a generalized protocol. Reaction conditions, including catalyst loading, temperature, and reaction time, should be optimized for specific experimental setups.

Applications

The unique bifunctional nature of this compound underpins its primary applications in catalysis and surface modification.

Ligand in Homogeneous and Heterogeneous Catalysis

The diphenylphosphino group is a well-established ligand for a variety of transition metals, finding use in numerous catalytic transformations.[2] This compound can be used to prepare metal complexes for reactions such as Suzuki couplings.[2] Furthermore, the triethoxysilyl group allows for the immobilization of the phosphine ligand onto solid supports like silica or other metal oxides. This heterogenization of a homogeneous catalyst facilitates catalyst recovery and reuse, which is a significant advantage in industrial processes.[8]

Surface Modification and Coupling Agent

The triethoxysilyl moiety is reactive towards hydroxyl groups present on the surfaces of materials like silica, glass, and metal oxides.[2] Through hydrolysis and condensation reactions, this compound can form strong covalent bonds with these surfaces. This functionalization introduces diphenylphosphino groups onto the material's surface, which can then be used to chelate metal ions for applications in heterogeneous catalysis or as a stationary phase in chromatography. As a coupling agent, it can enhance the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials.[2]

Experimental Protocol: General Surface Functionalization Procedure

-

Materials: Substrate with surface hydroxyl groups (e.g., silica gel), this compound, anhydrous toluene, cleaning solution (e.g., piranha solution - use with extreme caution ).

-

Procedure:

-

Thoroughly clean the substrate to ensure the presence of surface hydroxyl groups. This may involve treatment with an appropriate cleaning solution followed by rinsing with deionized water and drying.

-

In a reaction vessel, suspend the cleaned and dried substrate in anhydrous toluene.

-

Add a solution of this compound in anhydrous toluene to the substrate suspension.

-

Heat the mixture to reflux and maintain for several hours to facilitate the covalent bonding of the silane to the surface.

-

After the reaction, allow the mixture to cool, and then filter the functionalized substrate.

-

Wash the substrate extensively with toluene and other organic solvents (e.g., dichloromethane, ethanol) to remove any unreacted silane.

-

Dry the functionalized substrate under vacuum. The success of the functionalization can be confirmed by surface analysis techniques such as XPS or solid-state NMR.

-

Relevance to Drug Development

Currently, there is a lack of publicly available scientific literature detailing the direct application or investigation of this compound in drug development or as a pharmacologically active agent. While organophosphorus compounds are a known class of drugs, and phosphine-borane complexes have been studied for neuroprotective properties, no such biological activity has been reported for this specific silane coupling agent. A study on the cytotoxicity of other silane coupling agents with hydrophobic groups suggested they were not cytotoxic, but this did not include the title compound.[1] Therefore, its potential in this field remains unexplored.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Statements

| Hazard Code | Description |

| H302 | Harmful if swallowed[3] |

| H312 | Harmful in contact with skin[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H332 | Harmful if inhaled[3] |

| H335 | May cause respiratory irritation[3] |

This information is based on available GHS classifications and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable bifunctional molecule with established applications in catalysis and materials science. Its ability to act as both a ligand and a surface coupling agent makes it a versatile tool for creating advanced materials and efficient catalytic systems. While its role in drug development is not currently documented, its unique chemical properties may warrant future investigation in this and other emerging fields. Researchers and scientists are encouraged to explore its potential, always adhering to strict safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. stanfordchem.com [stanfordchem.com]

- 3. Diphenyl[2-(triethoxysilyl)ethyl]phosphine | C20H29O3PSi | CID 87708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE | 18586-39-5 [chemicalbook.com]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Diphenyl(2-(triethoxysilyl)ethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Diphenyl(2-(triethoxysilyl)ethyl)phosphine, a versatile organosilane phosphine compound. This document details experimental protocols for two main synthetic strategies: free-radical addition and catalytic hydrosilylation. Quantitative data from analogous reactions are presented for comparative purposes, and key experimental workflows are visualized.

Introduction

This compound, with the CAS number 18586-39-5, is a bifunctional molecule incorporating both a diphenylphosphine moiety and a triethoxysilyl group.[1] This unique structure allows it to act as a ligand for metal catalysts and as a surface modification agent for silica-based materials. Its applications span catalysis, materials science, and as a linker in drug delivery systems. This guide focuses on the practical synthesis of this compound.

Synthetic Strategies

Two primary and effective methods for the synthesis of this compound are the free-radical addition of diphenylphosphine to triethoxyvinylsilane and the transition metal-catalyzed hydrosilylation of triethoxyvinylsilane with diphenylphosphine.

Free-Radical Addition

This method involves the addition of a P-H bond across the double bond of an alkene, initiated by a radical initiator. A common initiator for such reactions is Azobisisobutyronitrile (AIBN).

Materials:

-

Diphenylphosphine (HPPh₂)

-

Triethoxyvinylsilane (H₂C=CHSi(OEt)₃)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (or other suitable solvent)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

-

Add diphenylphosphine (1.0 equivalent) and triethoxyvinylsilane (1.1 equivalents) to the solvent.

-

Add a catalytic amount of AIBN (typically 1-5 mol%) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the diphenylphosphine signal.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere to yield this compound.

Catalytic Hydrosilylation

Transition metal catalysis, particularly with platinum or iridium complexes, offers a highly efficient and selective method for the formation of the desired product. This reaction involves the addition of the P-H bond of diphenylphosphine across the double bond of triethoxyvinylsilane. To prevent catalyst inhibition by the phosphine, a borane-protection strategy for the phosphine can be employed.

This protocol is adapted from a similar synthesis of a protected phosphine.[2]

Step 1: Formation of Diphenylphosphine-Borane Adduct

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C and slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (1.0 equivalent).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the diphenylphosphine-borane adduct, which can be used in the next step without further purification.

Step 2: Iridium-Catalyzed Hydrosilylation

Materials:

-

Diphenylphosphine-borane adduct (from Step 1)

-

Triethoxyvinylsilane

-

[IrCl(cod)]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with [IrCl(cod)]₂ (0.5-2 mol%).

-

Add anhydrous DCM, followed by the diphenylphosphine-borane adduct (1.0 equivalent) and triethoxyvinylsilane (1.2 equivalents).

-

Stir the resulting mixture at room temperature for 3-6 hours. Monitor the reaction by ³¹P NMR until the starting material is consumed.

-

Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel.

Step 3: Deprotection of the Borane Group (if required)

-

The purified borane-protected product can be deprotected by reacting it with an excess of a suitable amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in a suitable solvent like toluene at room temperature.

-

The deprotected phosphine can then be isolated after removal of the amine-borane adduct.

Data Presentation

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Diphenylphosphine | C₁₂H₁₁P | 186.19 | 280 |

| Triethoxyvinylsilane | C₈H₁₈O₃Si | 190.31 | 160-161 |

Table 2: Representative Spectroscopic Data for Analogous Phosphine Compounds

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |

| Diphenylphosphine Oxide | 8.07 (d), 7.73-7.47 (m) | 132.4, 131.2, 130.5, 128.8 | 21.5 |

| (E)-diphenyl(styryl)phosphine oxide | 7.83-7.38 (m), 6.85 (d) | 147.4, 134.9, 133.4, 132.1, 131.8, 131.3, 131.0, 119.0 | 24.5 |

| Diphenylphosphine | - | - | -41.0 |

| Triethoxy group (typical) | ~3.8 (q), ~1.2 (t) | ~58, ~18 | - |

Note: The actual chemical shifts for this compound may vary. The provided data is for comparison with known related structures.[3][4]

Mandatory Visualizations

Synthetic Pathways

The two primary synthetic routes are illustrated below.

Caption: Overview of the two main synthetic routes to this compound.

Experimental Workflow: Catalytic Hydrosilylation

A detailed workflow for the catalytic hydrosilylation approach is presented below.

Caption: Workflow for the Iridium-catalyzed hydrosilylation synthesis route.

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials, catalyst residues, and any byproducts.

-

Vacuum Distillation: Effective for separating the product from less volatile impurities.

-

Column Chromatography: Silica gel chromatography under an inert atmosphere can be used. A non-polar eluent system, such as hexane/ethyl acetate with a small amount of triethylamine to prevent phosphine oxidation on the silica, is often employed. The progress of the separation can be monitored by thin-layer chromatography (TLC).

-

Filtration through Celite/Silica: To remove solid impurities or catalyst residues, the reaction mixture can be filtered through a pad of Celite or a short plug of silica gel.

Characterization of the final product should be performed using standard analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure. The disappearance of the P-H proton signal in ¹H NMR and the characteristic shift in the ³¹P NMR spectrum are indicative of product formation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Safety Considerations

-

Diphenylphosphine is toxic, pyrophoric, and has a foul odor. It should be handled in a well-ventilated fume hood under an inert atmosphere.

-

Borane complexes are flammable and react with water.

-

Metal catalysts can be toxic and should be handled with appropriate personal protective equipment.

-

Solvents such as toluene, diethyl ether, and dichloromethane are flammable and/or toxic.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

In-depth Guide to Diphenyl(2-(triethoxysilyl)ethyl)phosphine: Molecular Properties

This guide provides the fundamental molecular characteristics of Diphenyl(2-(triethoxysilyl)ethyl)phosphine, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The essential molecular details for this compound are its molecular formula and molecular weight. These values are critical for stoichiometric calculations in experimental protocols and for the characterization of the compound.

The molecular formula of this compound is C20H29O3PSi.[1][2][3][4] This formula indicates that each molecule is composed of 20 carbon atoms, 29 hydrogen atoms, 3 oxygen atoms, 1 phosphorus atom, and 1 silicon atom.

The molecular weight of the compound is approximately 376.5 g/mol .[3][4][5][6] Minor variations in this value may be reported depending on the source, for instance, 376.50 g/mol or 376.51 g/mol , which are due to differences in the isotopic weights used for calculation.[1][2]

Quantitative Molecular Information

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C20H29O3PSi[1][2][3][4] |

| Molecular Weight | 376.5 g/mol [3][4][5][6] |

| Exact Mass | 376.16235831 Da[1][5] |

| CAS Number | 18586-39-5[1][2][3][6] |

| Density | 1.05 g/mL[1][3] |

| Boiling Point | 182 °C[1][3] |

| Flash Point | 134 °C[1][3] |

Logical Relationship of Molecular Properties

The molecular formula is the foundation from which the molecular weight is calculated. The diagram below illustrates this simple, direct relationship.

Caption: Relationship between Molecular Formula and Molecular Weight.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE CAS#: 18586-39-5 [m.chemicalbook.com]

- 4. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE | 18586-39-5 [chemicalbook.com]

- 5. Diphenyl[2-(triethoxysilyl)ethyl]phosphine | C20H29O3PSi | CID 87708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. stanfordchem.com [stanfordchem.com]

A Technical Guide to the Spectroscopic Characterization of Diphenyl(2-(triethoxysilyl)ethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Diphenyl(2-(triethoxysilyl)ethyl)phosphine. Due to the limited availability of experimentally verified spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of analogous compounds and functional groups. Detailed, generalized experimental protocols for acquiring such spectra are also provided.

Data Presentation

The following tables summarize the expected quantitative NMR and IR data for this compound.

Disclaimer: The data presented in these tables are predicted values based on characteristic chemical shifts and vibrational frequencies of similar chemical structures. These values should be used as a reference for spectral interpretation and are not experimentally verified for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet | - |

| Ethyl (-CH₂-Si) | 0.8 - 1.2 | Triplet | ~8 |

| Ethyl (-P-CH₂-) | 2.0 - 2.4 | Multiplet | - |

| Ethoxy (-O-CH₂-) | 3.7 - 3.9 | Quartet | ~7 |

| Ethoxy (-CH₃) | 1.1 - 1.3 | Triplet | ~7 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Phenyl (C-P) | 135 - 140 (doublet) |

| Phenyl (ortho) | 132 - 135 (doublet) |

| Phenyl (meta) | 128 - 130 (doublet) |

| Phenyl (para) | 129 - 131 (singlet) |

| Ethyl (-P-CH₂-) | 25 - 30 (doublet) |

| Ethyl (-CH₂-Si) | 8 - 12 (singlet) |

| Ethoxy (-O-CH₂) | 58 - 60 (singlet) |

| Ethoxy (-CH₃) | 18 - 20 (singlet) |

Table 3: Predicted ³¹P NMR Spectroscopic Data

| Phosphorus Atom | Expected Chemical Shift (δ, ppm) |

| P(Ph)₂(CH₂CH₂Si(OEt)₃) | -15 to -25 |

Table 4: Predicted IR Spectroscopic Data

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| P-C Stretch | 690 - 750 | Medium |

| Si-O-C Stretch | 1080 - 1100 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong |

| C=C Stretch (Aromatic) | 1430 - 1600 | Medium |

| Si-C Stretch | 1200 - 1250 | Medium |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of organophosphorus-silane compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

The choice of solvent should be based on the solubility of the compound and its inertness.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300-500 MHz NMR spectrometer.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer, typically at a frequency of 75-125 MHz.

-

Use proton decoupling to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

³¹P NMR Spectroscopy:

-

Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

-

Use an external standard, such as 85% H₃PO₄, for referencing.

-

Proton decoupling is typically used to obtain a single sharp peak for each unique phosphorus atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Solubility of Diphenyl(2-(triethoxysilyl)ethyl)phosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenyl(2-(triethoxysilyl)ethyl)phosphine in organic solvents. This bifunctional organosilane, incorporating both a diphenylphosphine moiety and a triethoxysilyl group, is a versatile compound used as a ligand in catalysis and as a coupling agent for surface modification. A thorough understanding of its solubility is crucial for its effective application in synthesis, formulation, and materials science.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes qualitative information, provides a theoretical framework based on its physicochemical properties, and details a standardized experimental protocol for determining precise solubility values.

Physicochemical Properties

An understanding of the molecular structure and physical properties of this compound is fundamental to predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₂₀H₂₉O₃PSi |

| Molecular Weight | 376.5 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 182 °C |

| Density | 1.05 g/cm³ |

The molecule possesses both polar (triethoxysilyl group) and nonpolar (diphenyl and ethyl groups) characteristics, suggesting its solubility will be highly dependent on the nature of the solvent. The triethoxysilyl group is susceptible to hydrolysis in the presence of water, which can affect its solubility and stability in protic solvents.

Qualitative Solubility

Based on the principle of "like dissolves like" and the known solubility of similar organophosphine and organosilane compounds, the expected qualitative solubility of this compound in a range of common organic solvents is summarized below. It is generally considered to be soluble in most organic solvents.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Aprotic Polar Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | Highly Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Soluble to Moderately Soluble |

| Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble (with potential for slow hydrolysis) |

| Water | Insoluble (reacts with water) |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This static analytical method is a reliable technique for establishing equilibrium solubility.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Drying oven

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of the vial and the compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the supernatant is no longer changing. For viscous solvents or to accelerate equilibrium, slight heating can be applied, followed by cooling to the target temperature and continued equilibration.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtered solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). A gentle stream of inert gas can be used to accelerate evaporation.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the filtered solution minus the final constant mass of the vial.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle organic solvents with care, as they are often flammable and volatile.

-

Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the expected solubility of this compound based on the polarity of the solvent.

Caption: Predicted solubility based on solvent polarity.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility measurement.

References

Unlocking Catalytic Potential: A Technical Guide to the Electronic and Steric Properties of Phosphine Ligands

For researchers, scientists, and professionals in drug development, the precise selection and design of phosphine ligands are paramount in optimizing catalytic reactions. This in-depth guide provides a comprehensive overview of the core electronic and steric properties of these ubiquitous ligands, detailing the experimental and computational methodologies used for their characterization and illustrating their influence on catalytic processes.

Phosphine ligands (PR₃) are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Their remarkable versatility stems from the ability to systematically tune their electronic and steric characteristics by modifying the R groups attached to the phosphorus atom. These properties profoundly influence the stability, reactivity, and selectivity of the metal catalysts to which they are coordinated. Understanding and quantifying these effects are crucial for rational catalyst design and the development of efficient synthetic methodologies.

Quantifying Ligand Properties: Key Parameters

The electronic and steric nature of phosphine ligands is primarily quantified by two key parameters: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ). More contemporary descriptors, such as the percent buried volume (%Vbur), offer additional insights into the steric environment.

Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter is a measure of the net electron-donating or -withdrawing ability of a phosphine ligand. It is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.[1][2]

The underlying principle is that more electron-donating phosphines increase the electron density on the metal center. This enhanced electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[3][4] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing phosphines decrease the electron density on the metal, leading to less π-backbonding and a higher ν(CO) stretching frequency.[3][4] Thus, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand.

Steric Effects: The Tolman Cone Angle (θ) and Percent Buried Volume (%Vbur)

The steric bulk of a phosphine ligand is most famously quantified by the Tolman Cone Angle (θ) . It is defined as the apex angle of a cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5] This parameter provides a simple and effective measure of the steric hindrance around the metal center.[6] Larger cone angles indicate greater steric bulk, which can influence the coordination number of the metal, the stability of reactive intermediates, and the regioselectivity of catalytic reactions.[5][7]

While the Tolman cone angle is a widely used and valuable tool, it has limitations, particularly for asymmetric and flexible ligands. To address this, the concept of percent buried volume (%Vbur) was developed. This parameter is computationally derived and represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[8] It provides a more nuanced and often more accurate representation of a ligand's steric profile.[9]

Quantitative Data for Common Phosphine Ligands

The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle (θ) for a selection of common phosphine ligands, allowing for easy comparison of their electronic and steric properties.

| Ligand | Formula | TEP (ν(CO) in cm⁻¹) | Tolman Cone Angle (θ in °) |

| Trimethylphosphine | PMe₃ | 2064.1 | 118 |

| Triethylphosphine | PEt₃ | 2061.7 | 132 |

| Tri-n-butylphosphine | P(n-Bu)₃ | 2060.3 | 132 |

| Tri-iso-propylphosphine | P(i-Pr)₃ | 2058.7 | 160 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |

| Tricyclohexylphosphine | PCy₃ | 2056.4 | 170 |

| Triphenylphosphine | PPh₃ | 2068.9 | 145 |

| Tri(o-tolyl)phosphine | P(o-Tol)₃ | 2063.5 | 194 |

| Trimethyl phosphite | P(OMe)₃ | 2076.3 | 107 |

| Triphenyl phosphite | P(OPh)₃ | 2085.3 | 128 |

| Trifluorophosphine | PF₃ | 2110.8 | 104 |

| Trichlorophosphine | PCl₃ | 2097.0 | 124 |

Experimental and Computational Protocols

The accurate determination of phosphine ligand properties relies on a combination of experimental and computational techniques.

Experimental Determination of Tolman Electronic Parameter (TEP)

The experimental protocol for determining the TEP involves the synthesis of a phosphine-substituted nickel carbonyl complex and its subsequent analysis by IR spectroscopy.

1. Synthesis of the Ni(CO)₃L Complex:

-

Precaution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled with appropriate safety measures in a well-ventilated fume hood.

-

Reaction: A solution of the phosphine ligand (L) in a suitable solvent (e.g., dichloromethane or toluene) is reacted with a stoichiometric amount of nickel tetracarbonyl.[1][10] The reaction is typically carried out at room temperature and involves the displacement of one carbonyl ligand by the phosphine ligand.

-

Ni(CO)₄ + L → Ni(CO)₃L + CO

-

-

Purification: The resulting Ni(CO)₃L complex can be purified by crystallization or chromatography if necessary, although in many cases, the reaction mixture can be directly analyzed by IR spectroscopy.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: A dilute solution of the Ni(CO)₃L complex in an appropriate IR-transparent solvent (e.g., dichloromethane) is prepared.

-

Data Acquisition: The IR spectrum of the solution is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter (TEP) for the phosphine ligand L.[1]

Determination of Tolman Cone Angle (θ)

The Tolman cone angle can be determined experimentally from X-ray crystallographic data or estimated using computational methods.

Experimental Protocol (X-ray Crystallography):

-

Synthesis and Crystallization: A suitable metal-phosphine complex is synthesized and single crystals are grown.[11][12] The choice of metal is not strictly defined, but nickel complexes are often used for consistency with Tolman's original work.[13]

-

X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The crystal structure is solved and refined to obtain the precise atomic coordinates of the metal-phosphine complex.

-

Cone Angle Calculation: With the determined molecular geometry, the cone angle is calculated. This involves defining the metal atom as the vertex and the outermost atoms of the ligand (considering their van der Waals radii) as the perimeter of the cone's base.[14] A standardized metal-phosphorus bond length of 2.28 Å is often used for comparative purposes.[5]

Computational Workflow:

-

Ligand and Complex Modeling: A 3D model of the phosphine ligand coordinated to a metal center (e.g., nickel) is constructed using molecular modeling software.

-

Geometry Optimization: The geometry of the metal-phosphine complex is optimized using computational chemistry methods, such as Density Functional Theory (DFT).[15] This step yields a low-energy, realistic conformation of the complex.

-

Steric Parameter Calculation: The optimized coordinates are then used to calculate steric parameters. Software packages are available that can automatically calculate the Tolman cone angle and the percent buried volume (%Vbur) from the atomic coordinates and van der Waals radii.[16]

Visualizing the Impact and Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships between ligand properties and catalytic activity, as well as the experimental workflow for ligand characterization.

Caption: Influence of electronic and steric properties on catalyst performance.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 9. chemistry.princeton.edu [chemistry.princeton.edu]

- 10. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. yanggroup.weebly.com [yanggroup.weebly.com]

- 14. researchgate.net [researchgate.net]

- 15. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of Phosphine Ligands in Organometallic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry, the selection of the appropriate ligand is paramount to steering the course of a catalytic reaction towards the desired outcome. Among the vast arsenal of ligands available to the modern chemist, phosphines (PR₃) stand out for their remarkable versatility and profound impact on the electronic and steric environment of a metal center. This technical guide provides an in-depth exploration of the core principles governing the function of phosphine ligands, their application in key catalytic transformations, and detailed experimental methodologies.

Fundamental Properties of Phosphine Ligands: The Key to Catalytic Control

The efficacy of a phosphine ligand in a catalytic system is primarily dictated by a delicate interplay of its electronic and steric properties. The ability to systematically tune these characteristics by modifying the substituents (R) on the phosphorus atom allows for the rational design of catalysts with tailored reactivity and selectivity.[1][2]

Electronic Effects: Modulating Metal Center Reactivity

The electronic nature of a phosphine ligand is a measure of its ability to donate or withdraw electron density from the metal center. This property is crucial as it directly influences the rates of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.[3]

Phosphines act as σ-donors through the lone pair on the phosphorus atom and can also engage in π-backbonding, accepting electron density from the metal into their P-C σ* anti-bonding orbitals.[1][4] The net electronic effect is a combination of these two interactions.

A widely accepted method for quantifying the electronic properties of phosphine ligands is the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in [Ni(CO)₃L] complexes using infrared spectroscopy.[5][6]

-

Electron-donating ligands increase the electron density on the metal center, leading to stronger π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency.

-

Electron-withdrawing ligands decrease the electron density on the metal, resulting in weaker π-backbonding to CO and a higher ν(CO) stretching frequency.

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Electronic Character |

| P(t-Bu)₃ | 2056.1 | Strongest Donor |

| PCy₃ | 2056.4 | Strong Donor |

| PEt₃ | 2061.7 | Donor |

| PPh₃ | 2068.9 | Intermediate |

| P(OPh)₃ | 2085.3 | Acceptor |

| P(CF₃)₃ | 2110.0 | Strongest Acceptor |

| Data compiled from various sources. |

Steric Effects: Dictating Substrate Access and Selectivity

The steric bulk of a phosphine ligand plays a critical role in controlling the coordination number of the metal complex, the accessibility of the catalytic site to substrates, and the stereoselectivity of the reaction.[2] By occupying a significant portion of the coordination sphere, bulky phosphine ligands can promote the formation of coordinatively unsaturated species, which are often the active catalysts.[7]

The most common metric for quantifying the steric hindrance of a phosphine ligand is the Tolman Cone Angle (θ) . This is the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the R groups.[2][8] Larger cone angles indicate greater steric bulk.

| Ligand | Tolman Cone Angle (θ, °) | Steric Bulk |

| PH₃ | 87 | Very Small |

| PMe₃ | 118 | Small |

| PPh₃ | 145 | Medium |

| PCy₃ | 170 | Large |

| P(t-Bu)₃ | 182 | Very Large |

| P(mesityl)₃ | 212 | Extremely Large |

| Data compiled from various sources. |

It is crucial to recognize that electronic and steric effects are often interrelated and cannot be considered in complete isolation.[9]

Synthesis of Phosphine Ligands: A Practical Overview

The synthesis of phosphine ligands is a well-established field, with numerous methods available for the formation of P-C bonds.[10] A common and versatile approach involves the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.

Experimental Protocol: Synthesis of Triphenylphosphine (PPh₃)

This protocol describes the laboratory-scale synthesis of triphenylphosphine from phosphorus trichloride and phenylmagnesium bromide.[3][11]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Bromobenzene

-

Phosphorus trichloride (PCl₃)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution in an ice bath. Add a solution of phosphorus trichloride in anhydrous toluene dropwise from the dropping funnel with vigorous stirring. A white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude triphenylphosphine from hot ethanol to yield colorless crystals.

Safety Note: Phosphorus trichloride is a corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood.

Phosphine Ligands in Catalysis: Driving Key Transformations

Phosphine ligands are indispensable in a wide array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. Their ability to fine-tune the properties of the metal catalyst is central to achieving high efficiency and selectivity in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. The choice of phosphine ligand is critical for the success of these reactions, particularly when using challenging substrates like aryl chlorides.[3][12] Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" or "Hartwig ligands," have proven to be exceptionally effective in these transformations.[12][13][14]

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. The catalytic cycle is illustrated below.

References

- 1. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ligand-controlled regiodivergent and enantioselective hydrophosphorylation of styrenes by palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Surface Modification Using Diphenyl(2-(triethoxysilyl)ethyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Diphenyl(2-(triethoxysilyl)ethyl)phosphine in the modification of various surfaces. This reagent is particularly valuable for applications requiring the introduction of a phosphine ligand onto a substrate, enabling further reactions such as metal complexation or catalysis.

Introduction

This compound is an organosilane compound that possesses a dual functionality.[1] The triethoxysilyl group allows for covalent attachment to hydroxyl-rich surfaces such as silica, glass, and metal oxides through a silanization reaction.[1] The diphenylphosphino group serves as a versatile ligand for coordinating with a wide range of transition metals.[1] This unique combination makes it an ideal surface modification agent for applications in catalysis, sensing, and as a linker for biomolecule immobilization.

Chemical Structure:

Where Ph is a phenyl group and OEt is an ethoxy group.

Principle of Surface Modification

The surface modification process using this compound occurs in two primary steps:

-

Hydrolysis: The triethoxysilyl groups of the molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Si). This process results in the covalent immobilization of the diphenylphosphinoethyl moiety onto the surface.

Quantitative Data

| Parameter | Expected Range/Value | Analytical Technique |

| Water Contact Angle (on Silicon Wafer) | ||

| - Unmodified (Cleaned) | < 10° | Contact Angle Goniometry |

| - Modified | 60° - 80° (indicative of a more hydrophobic surface) | Contact Angle Goniometry |

| Layer Thickness | 1 - 5 nm (for a monolayer) | Ellipsometry, Atomic Force Microscopy (AFM) |

| Surface Elemental Composition (Atomic %) | ||

| - Phosphorus (P 2p) | 1 - 5% | X-ray Photoelectron Spectroscopy (XPS) |

| - Silicon (Si 2p) | 30 - 40% (from substrate and silane) | X-ray Photoelectron Spectroscopy (XPS) |

| - Carbon (C 1s) | 20 - 30% | X-ray Photoelectron Spectroscopy (XPS) |

| - Oxygen (O 1s) | 30 - 40% | X-ray Photoelectron Spectroscopy (XPS) |

| Surface Roughness (RMS) | < 1 nm (for a smooth monolayer) | Atomic Force Microscopy (AFM) |

Experimental Protocols

The following are detailed protocols for the surface modification of silicon wafers and silica nanoparticles. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol for Surface Modification of Silicon Wafers

This protocol outlines the steps for creating a self-assembled monolayer (SAM) of this compound on a silicon wafer.

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous toluene or ethanol

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (30%, H₂O₂)

-

Deionized (DI) water

-

Nitrogen or Argon gas

-

Glassware (beakers, petri dishes)

-

Oven

Procedure:

-

Substrate Cleaning (Piranha Solution - CAUTION: Extremely Corrosive):

-

In a fume hood, prepare a piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

-

Immerse the silicon wafers in the piranha solution for 30-60 minutes.

-

Carefully remove the wafers and rinse them extensively with DI water.

-

Dry the wafers under a stream of nitrogen or argon gas and then bake in an oven at 110°C for at least 30 minutes to ensure a completely dry and activated surface.

-

-

Silanization:

-

In a clean, dry glass container, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.

-

-

Post-Silanization Treatment:

-

Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.

-

Cure the coated wafers by baking them in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the surface.

-

After curing, allow the wafers to cool to room temperature. They can be rinsed again with toluene and dried with nitrogen or argon.

-

Experimental Workflow:

Protocol for Surface Modification of Silica Nanoparticles

This protocol describes the functionalization of silica nanoparticles in a solution-phase reaction.

Materials:

-

Silica nanoparticles (SNPs)

-

This compound

-

Anhydrous ethanol or toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

-

Sonicator

-

Oven or vacuum oven

Procedure:

-

Nanoparticle Suspension:

-

Disperse the silica nanoparticles in anhydrous ethanol to a concentration of 5-10 mg/mL.

-

Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any aggregates.

-

-

Silanization Reaction:

-

Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar.

-

Add this compound to the suspension. A common starting point is a 1:0.1 to 1:0.5 weight ratio of SNPs to silane. This should be optimized based on the desired surface coverage.

-

Allow the reaction to proceed under continuous stirring at room temperature for 12-24 hours. Alternatively, the reaction can be heated to 50-70°C for 2-4 hours to accelerate the process.

-

-

Washing and Purification:

-

After the reaction is complete, cool the suspension to room temperature if it was heated.

-

Centrifuge the suspension to pellet the functionalized nanoparticles.

-

Discard the supernatant, which contains unreacted silane and byproducts.

-

Re-disperse the nanoparticle pellet in fresh anhydrous ethanol and sonicate briefly.

-

Repeat the centrifugation and re-dispersion steps at least three times to ensure the complete removal of unreacted reagents.

-

-

Drying:

-

After the final wash, decant the supernatant and dry the purified phosphine-functionalized silica nanoparticles in an oven at 60-80°C or in a vacuum oven at room temperature overnight.

-

Experimental Workflow:

Signaling Pathway and Logical Relationship

The following diagram illustrates the chemical transformation and the logical flow of the surface modification process.

Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling volatile solvents and corrosive solutions like piranha.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is moisture-sensitive and should be handled under an inert atmosphere.

-

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling any chemicals.

References

Application Notes and Protocols for Functionalizing Silica Surfaces with Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of silica surfaces with phosphine ligands, crucial for applications ranging from catalysis to drug delivery. The methodologies outlined are based on established chemical procedures, ensuring reproducibility and high efficiency.

Introduction

Silica, with its high surface area, mechanical stability, and well-defined surface chemistry, serves as an excellent support material.[1][2] Functionalization of silica surfaces with phosphine ligands imparts unique chemical properties, enabling their use as heterogeneous catalysts, metal scavengers, and platforms for organic synthesis.[1][3] Tertiary phosphines are particularly significant as ligands in coordination chemistry and catalysis.[4][5] The covalent attachment of these ligands to a silica support combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

This protocol will detail the covalent grafting of phosphine ligands onto silica surfaces using silane coupling agents, a common and robust method for achieving stable functionalization.

Data Summary

The efficiency of silica functionalization can be quantified by various parameters. The following table summarizes key data points from different functionalization methods.

| Functionalization Method | Ligand Type | Precursor | Surface Area (m²/g) | Ligand Loading (mmol/g) | Characterization Techniques | Reference |

| Covalent Grafting | Bisquaternary Phosphonium | (3-chloropropyl)trimethoxysilane, 1,3-bis(diphenylphosphino)propane | - | 0.68 | FTIR, TGA | [6] |

| Impregnation | Diisooctylphosphinic acid (DIOPA) | DIOPA | >650 | 0.58 | XRD, FTIR, N2 sorption, Elemental Analysis | [7] |

| Covalent Grafting | Phosphonate | Arylphosphonate "pseudo-grafted precursor" | 300 | - | 31P and 13C CP/MAS NMR | [8] |

| Adsorption from Solution | Triphenylphosphine (PPh3) | PPh3 | 750 | Monolayer coverage | 31P and 2H solid-state NMR | [4][5] |

| Covalent Grafting | Compact Trialkylphosphine (SMAP) | - | - | - | 13C, 29Si, and 31P CP/MAS NMR, N2 adsorption | [9] |

Experimental Protocols

This section provides a detailed step-by-step protocol for the functionalization of silica gel with a phosphine ligand using a silane coupling agent.

Materials

-

Silica gel (e.g., Merck, particle size 0.063-0.200 mm, specific surface area ~750 m²/g)[5]

-

(3-chloropropyl)trimethoxysilane

-

1,3-Bis(diphenylphosphino)propane

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Nitrogen gas (high purity)

-

Standard Schlenk line or glovebox equipment

Protocol 1: Activation of Silica Surface

-

Place the silica gel in a round-bottom flask.

-

Heat the silica gel to 600°C under high vacuum for 6 hours to remove physisorbed water and activate the silanol groups.[5]

-

Cool the silica gel to room temperature under a nitrogen atmosphere and store it in a desiccator or glovebox.

Protocol 2: Grafting of the Linker

-

In a Schlenk flask under a nitrogen atmosphere, suspend the activated silica gel in anhydrous toluene.

-

Add (3-chloropropyl)trimethoxysilane to the suspension.

-

Reflux the mixture for 24 hours with constant stirring.

-

After cooling to room temperature, filter the silica gel and wash it thoroughly with toluene and then ethanol to remove any unreacted silane.

-

Dry the chloropropyl-functionalized silica gel under vacuum.

Protocol 3: Immobilization of the Phosphine Ligand

-

Suspend the dried chloropropyl-functionalized silica gel in a suitable solvent such as o-dichlorobenzene in a Schlenk flask under a nitrogen atmosphere.[6]

-

Add 1,3-bis(diphenylphosphino)propane to the suspension.

-

Heat the reaction mixture to 150°C and maintain it for 48 hours with continuous stirring.[6]

-

Cool the mixture to room temperature.

-

Filter the final phosphine-functionalized silica gel.

-

Wash the product extensively with the reaction solvent, followed by ethanol and deionized water to remove unreacted reagents.

-

Dry the final product under vacuum.

Characterization

The success of the functionalization can be confirmed using the following techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the grafted organic functional groups.

-

Solid-State NMR Spectroscopy (¹³C, ²⁹Si, and ³¹P CP/MAS): To confirm the covalent attachment and structural integrity of the phosphine ligand.[9]

-

Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the silica surface.

-

Nitrogen Adsorption-Desorption Analysis (BET): To determine the specific surface area and pore size distribution of the functionalized silica.[9]

-

Elemental Analysis: To determine the percentage of carbon, hydrogen, and phosphorus, which allows for the calculation of ligand loading.[7]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the functionalization of silica surfaces with phosphine ligands.

Chemical Reaction Pathway

References

- 1. silicycle.com [silicycle.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functionalized Silica Gels for Organic Synthesis [sigmaaldrich.com]

- 4. Adsorption of solid phosphines on silica and implications for catalysts on oxide surfaces - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Note and Protocols for Diphenyl(2-(triethoxysilyl)ethyl)phosphine in Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which stabilizes the palladium center and modulates its reactivity.[3][4] Phosphine ligands, especially those that are bulky and electron-rich, have been instrumental in advancing the scope and efficiency of Suzuki-Miyaura couplings, allowing for reactions with challenging substrates under mild conditions.[5][6]

Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a versatile ligand that combines the established electronic and steric properties of a phosphine with a triethoxysilyl group. This functional handle opens up possibilities for catalyst immobilization on solid supports like silica, facilitating catalyst recovery and reuse, which is a significant advantage in large-scale synthesis and green chemistry applications. This document provides detailed protocols and application data for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The phosphine ligand plays a crucial role in each of these steps by influencing the electron density and coordination sphere of the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound as the ligand.

Materials and Reagents:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) in the anhydrous solvent (5 mL). Stir the mixture for 10-15 minutes at room temperature to form the active catalyst complex.

-

Reaction Initiation: Add the prepared catalyst solution to the Schlenk tube containing the reactants.

-

Reaction Conditions: If required, add degassed water (0.5 mL). Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-